Sesaminol Sesaminol Sesaminol is a furofuran that is cis-tetrahydro-1H,3H-furo[3,4-c]furan substituted by a 6-hydroxy-1,3-benzodioxol-5-yl group at position 1S and a 1,3-benzodioxol-5-yl group at position 4S. It is metabolite found in sesame seeds. It has a role as a plant metabolite and an antioxidant. It is a member of benzodioxoles, a furofuran and an organic hydroxy compound.
Brand Name: Vulcanchem
CAS No.: 74061-79-3
VCID: VC0559818
InChI: InChI=1S/C20H18O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,12-13,19-21H,6-9H2/t12-,13-,19+,20+/m0/s1
SMILES: C1C2C(COC2C3=CC4=C(C=C3O)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol

Sesaminol

CAS No.: 74061-79-3

Cat. No.: VC0559818

Molecular Formula: C20H18O7

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Sesaminol - 74061-79-3

Specification

CAS No. 74061-79-3
Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
IUPAC Name 6-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-5-ol
Standard InChI InChI=1S/C20H18O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,12-13,19-21H,6-9H2/t12-,13-,19+,20+/m0/s1
Standard InChI Key KQRXQIPRDKVZPW-ISZNXKAUSA-N
SMILES C1C2C(COC2C3=CC4=C(C=C3O)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Introduction

Chemical Identity and Structure

Sesaminol (C₂₀H₁₈O₇) is a furofuran with a molecular weight of 370.4 g/mol . Structurally, it is characterized as a cis-tetrahydro-1H,3H-furo[3,4-c]furan substituted by a 6-hydroxy-1,3-benzodioxol-5-yl group at position 1S and a 1,3-benzodioxol-5-yl group at position 4S . This compound belongs to the class of lignans, which are polyphenolic compounds derived from phenylalanine via dimerization of substituted cinnamic alcohols.

The IUPAC name for sesaminol is 6-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-5-ol . It is also known by several synonyms including (+)-sesaminol and justisolin . Sesaminol is classified as a member of benzodioxoles, a furofuran, and an organic hydroxy compound .

Physical and Chemical Properties

Sesaminol exhibits specific physicochemical properties that influence its behavior in biological systems and during extraction processes. Table 1 summarizes the key physical and chemical properties of sesaminol.

Table 1: Physical and Chemical Properties of Sesaminol

PropertyValueSource
Molecular FormulaC₂₀H₁₈O₇
Molecular Weight370.4 g/mol
Boiling Point504.7±50.0 °C (Predicted)
Density1.456±0.06 g/cm³ (Predicted)
pKa9.69±0.20 (Predicted)
Physical StateSolid
CAS Number74061-79-3

The relatively high boiling point and moderate density of sesaminol reflect its complex molecular structure with multiple aromatic rings and functional groups. The pKa value of 9.69 indicates that the hydroxyl group of sesaminol is weakly acidic, which influences its solubility and reactivity in different pH environments .

Natural Occurrence and Distribution

Sources in Nature

Sesaminol is primarily found in sesame seeds (Sesamum indicum), where it exists both in free form and as glucosylated derivatives . It has also been reported in certain Streptomyces species, indicating its presence beyond the plant kingdom . Research indicates that sesame seeds contain approximately 0.6% lignans, with 32% of these lignans existing in the glucosylated form of sesaminol and sesamolinol .

Content in Sesame Products

The concentration of sesaminol varies across different sesame products, influenced by processing methods and extraction techniques. When sesame oil undergoes commercial processing, particularly during the bleaching stage, sesamolin (another sesame lignan) can be transformed into sesaminol . This occurs through a process where sesamolin is decomposed into sesamol and oxonium ion by protonolysis, followed by the formation of a new carbon-carbon bond to produce sesaminol .

Biosynthesis and Metabolism

Biosynthetic Pathway

The biosynthesis of sesaminol in plants involves a complex pathway beginning with phenylalanine. In the naturally occurring process of sesaminol glucosides (SGs) production, sesaminol is generated first from the dimerization of two molecules of E-coniferyl alcohol, followed by sequential addition of sugar moieties to produce various SGs . This process represents a classic example of phenylpropanoid metabolism in plants.

Metabolism in Humans

Upon ingestion, sesaminol glucosides undergo metabolism primarily in the liver and intestine before being transported to various tissues throughout the body . This metabolic process is essential for the bioavailability and subsequent biological activities of sesaminol. The specific enzymes involved in the metabolism of sesaminol include β-glucosidases in the intestinal microbiota, which hydrolyze the glucoside forms to release the aglycone sesaminol, enhancing its absorption and bioactivity .

Extraction and Preparation Methods

From Natural Sources

Sesaminol can be extracted from sesame seeds through various methods. Traditionally, this involves defatting sesame flour followed by extraction with ethanol solutions (85% and 70% ethanol) to isolate the compound and its glucosides . Modern techniques employ chromatographic methods such as HPLC-DAD with internal standards like naringenin for precise quantification .

Synthetic Routes

Besides extraction from natural sources, sesaminol can be prepared through several routes:

  • From sesaminol glucosides through enzymatic or acid hydrolysis

  • From sesamolin through chemical transformation

  • Through complete chemical synthesis starting from appropriate precursors

During industrial processing of sesame oil, particularly in the bleaching step, sesamolin undergoes transformation to sesaminol in the presence of acidic clay and heat . This process also results in epimerization, forming episesaminol alongside sesaminol .

Biological Activities

Antioxidant Properties

One of the most well-documented properties of sesaminol is its strong antioxidant activity. Research indicates that the antioxidant capacity of sesaminol is comparable to those of sesamol and γ-tocopherol when measured by the thiocyanate method . The primary mechanism involves scavenging free radicals and reducing oxidative stress in biological systems .

Neuroprotective Effects

Recent research by Japanese scientists has investigated sesaminol's potential neuroprotective properties. Studies suggest that sesaminol may help prevent oxidative stress-induced cell death in neural cells, which could have implications for neurodegenerative conditions like Parkinson's disease . It's important to note that sesaminol has no direct effect on dopamine production but rather provides protection against oxidative damage to dopamine-producing cells .

Anti-inflammatory Activities

Research Developments and Future Directions

Historical Research Context

Sesaminol was first documented in scientific literature in 2008, making it a relatively recent focus in natural product research . Since then, a modest but growing body of research has emerged exploring its properties and potential applications . This increasing interest reflects the broader trend toward identifying bioactive compounds from natural sources for potential therapeutic applications.

Current Applications

Currently, sesaminol and its derivatives find applications across multiple industries:

  • Food industry: As natural antioxidants to extend shelf life and enhance nutritional value

  • Pharmaceutical sector: As potential ingredients in health supplements and therapeutic formulations

  • Cosmetic products: Utilized for their antioxidant properties in skin care formulations

Analytical Methods for Detection and Quantification

Chromatographic Methods

Various analytical techniques have been developed for the detection and quantification of sesaminol in natural sources and processed products. These include:

  • Reversed-phase HPLC with diode array detection (HPLC-DAD)

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Nuclear magnetic resonance spectroscopy (NMR) for structural characterization

Spectroscopic Identification

For structural elucidation and identification, several spectroscopic methods are employed, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the molecular structure

  • Mass Spectrometry (MS), which helps determine molecular weight and fragmentation patterns

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for functional group analysis and chromophore identification

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